molecular formula C17H17FN2O4S B10933870 Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-({[(4-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10933870
M. Wt: 364.4 g/mol
InChI Key: JAKAQUSLFUCDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methyl ester group. The 4-fluorobenzylamine is then coupled with the thiophene derivative under controlled conditions to form the desired compound. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific enzymes and receptors.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-AMINO-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • METHYL 2-({2-[(4-CHLOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • METHYL 2-({2-[(4-BROMOBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 2-({2-[(4-FLUOROBENZYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to the presence of the 4-fluorobenzyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17FN2O4S/c1-9-10(2)25-16(13(9)17(23)24-3)20-15(22)14(21)19-8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

JAKAQUSLFUCDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.